molecular formula C11H10BrNO B6294387 5-(4-Bromo-2-ethylphenyl)oxazole CAS No. 2364585-30-6

5-(4-Bromo-2-ethylphenyl)oxazole

Cat. No.: B6294387
CAS No.: 2364585-30-6
M. Wt: 252.11 g/mol
InChI Key: YODZFWQRFXORMA-UHFFFAOYSA-N
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Description

5-(4-Bromo-2-ethylphenyl)oxazole is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered rings containing one oxygen and one nitrogen atom. This specific compound features a bromine atom and an ethyl group attached to the phenyl ring, making it a unique derivative of oxazole.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromo-2-ethylphenyl)oxazole typically involves the condensation of 4-bromo-2-ethylbenzaldehyde with an appropriate amine and a source of oxygen. One common method is the van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC) as a key reagent. The reaction is carried out in the presence of a base, such as potassium carbonate, and an appropriate solvent, like dimethylformamide (DMF), under reflux conditions .

Industrial Production Methods

Industrial production of oxazole derivatives, including this compound, often employs eco-friendly catalytic systems. Magnetic nanocatalysts have gained popularity due to their high stability and ease of separation from reaction mixtures. These catalysts can be reused multiple times, making the process more sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromo-2-ethylphenyl)oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-(4-Bromo-2-ethylphenyl)oxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Bromo-2-ethylphenyl)oxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring can form hydrogen bonds and other non-covalent interactions with biological molecules, influencing their activity. The presence of the bromine atom and the ethyl group can enhance the compound’s binding affinity and selectivity for certain targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxybenzo[d]oxazole
  • 2-Ethoxybenzo[d]oxazole
  • 5-Arylamin-6-bromo-2-ethylbenzo[d]oxazole-4,7-diones
  • Isoxazole derivatives

Uniqueness

5-(4-Bromo-2-ethylphenyl)oxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the ethyl group on the phenyl ring differentiates it from other oxazole derivatives, potentially leading to unique interactions with biological targets and distinct reactivity in chemical reactions .

Properties

IUPAC Name

5-(4-bromo-2-ethylphenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO/c1-2-8-5-9(12)3-4-10(8)11-6-13-7-14-11/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YODZFWQRFXORMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)Br)C2=CN=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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